molecular formula C13H23NO4 B12991281 1-(tert-Butyl) 3-methyl (S)-azepane-1,3-dicarboxylate

1-(tert-Butyl) 3-methyl (S)-azepane-1,3-dicarboxylate

Cat. No.: B12991281
M. Wt: 257.33 g/mol
InChI Key: OJPSBHKVOGORGV-JTQLQIEISA-N
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Description

1-(tert-Butyl) 3-methyl (S)-azepane-1,3-dicarboxylate is a compound that features a tert-butyl group, a methyl group, and an azepane ring with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl (S)-azepane-1,3-dicarboxylate typically involves the reaction of tert-butyl azepane-1,3-dicarboxylate with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl (S)-azepane-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(tert-Butyl) 3-methyl (S)-azepane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl (S)-azepane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-methyl-1-piperazinecarboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

1-(tert-Butyl) 3-methyl (S)-azepane-1,3-dicarboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-azepane-1,3-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(9-14)11(15)17-4/h10H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

OJPSBHKVOGORGV-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)OC

Origin of Product

United States

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